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Compound of Interest

Compound Name: 2-Cyclopentyl-2-propanol

CAS No.: 1462-06-2

Cat. No.: B072893

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclopentyl-2-propanol (CAS No: 1462-06-2), a tertiary alcohol with applications in organic

synthesis and materials science. This document summarizes key spectroscopic parameters

and outlines the experimental protocols for their acquisition, serving as a vital resource for

compound characterization and quality control.

Physicochemical Properties
2-Cyclopentyl-2-propanol, with the molecular formula C₈H₁₆O, has a molecular weight of

128.22 g/mol .[1] It is a liquid at room temperature with a boiling point of 77-78 °C at 13 Torr.[1]

Spectroscopic Data
The structural elucidation of 2-Cyclopentyl-2-propanol relies on a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy. While a comprehensive public database of its spectra is not readily available, the

expected characteristic signals can be predicted based on its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Cyclopentyl-2-propanol is expected to

show distinct signals corresponding to the different proton environments in the molecule. The

cyclopentyl protons would likely appear as a complex multiplet, while the two methyl groups

would give rise to a singlet. The hydroxyl proton's chemical shift can vary depending on the

solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different

carbon atoms in the molecule. Key expected chemical shifts would include those for the

quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbons of the

cyclopentyl ring.

Table 1: Predicted NMR Spectroscopic Data for 2-Cyclopentyl-2-propanol

Nucleus
Predicted Chemical Shift

(ppm)
Description

¹H Multiplet
Cyclopentyl protons (CH and

CH₂)

¹H Singlet Methyl protons (2 x CH₃)

¹H Variable Singlet Hydroxyl proton (OH)

¹³C - Quaternary carbon (C-OH)

¹³C - Methyl carbons (2 x CH₃)

¹³C -
Cyclopentyl carbons (CH and

CH₂)

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Cyclopentyl-2-propanol would be characterized by a strong, broad absorption

band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the

alcohol functional group.[1] Other significant absorptions would include C-H stretching

vibrations from the alkyl groups.

Table 2: Predicted IR Absorption Bands for 2-Cyclopentyl-2-propanol

Functional Group
Predicted Absorption Range

(cm⁻¹)
Vibration Mode

Alcohol (O-H) 3200 - 3600 (broad) Stretching

Alkane (C-H) 2850 - 3000 Stretching

C-O 1000 - 1260 Stretching

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data

for liquid alcohol samples like 2-Cyclopentyl-2-propanol.

NMR Spectroscopy Protocol
1. Sample Preparation:

Dissolve approximately 5-20 mg of 2-Cyclopentyl-2-propanol in a deuterated solvent (e.g.,

CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical

shifts, particularly that of the hydroxyl proton.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C

NMR to calibrate the chemical shift scale to 0 ppm.

2. Data Acquisition:

Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 300,

400, or 500 MHz for ¹H).
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For ¹H NMR, a typical experiment involves a single pulse sequence with a sufficient number

of scans to achieve an adequate signal-to-noise ratio.

For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and enhance the

signal of carbon atoms.

3. Data Processing:

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

Phase and baseline correct the resulting spectrum.

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy Protocol
1. Sample Preparation (Neat Liquid):

Place a drop of neat (undiluted) 2-Cyclopentyl-2-propanol onto the surface of a salt plate

(e.g., NaCl or KBr).

Place a second salt plate on top to create a thin liquid film between the plates.

2. Data Acquisition:

Place the salt plate assembly in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty spectrometer.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the spectroscopic characterization of

2-Cyclopentyl-2-propanol.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Characterization

Synthesis of 2-Cyclopentyl-2-propanol

Purification (e.g., Distillation)

NMR Data Acquisition
(¹H and ¹³C) IR Data Acquisition

NMR Spectral Analysis
(Chemical Shifts, Integration, Multiplicity)

IR Spectral Analysis
(Functional Group Identification)

Structural Elucidation & Verification

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
Cyclopentyl-2-propanol.

Synthesis
The synthesis of 2-Cyclopentyl-2-propanol has been reported in the scientific literature, for

example, in The Journal of Organic Chemistry (1986, Volume 51, Page 4925).[1] A common

synthetic route involves the Grignard reaction between a cyclopentyl magnesium halide and

acetone.
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Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of

2-Cyclopentyl-2-propanol. The presented data and protocols are essential for researchers

and professionals involved in the synthesis, characterization, and application of this compound.

For definitive analysis, it is recommended to acquire experimental spectra and compare them

with established reference data when available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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